Cas no 69175-42-4 (2,4(1H,3H)-Pyrimidinedione,1-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-arabinofuranosyl]-5-propyl-)

2,4(1H,3H)-Pyrimidinedione,1-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-arabinofuranosyl]-5-propyl- structure
69175-42-4 structure
Product Name:2,4(1H,3H)-Pyrimidinedione,1-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-arabinofuranosyl]-5-propyl-
CAS No:69175-42-4
MF:C12H21N2O15P3
MW:526.220826864243
CID:516997
PubChem ID:189739
Update Time:2025-04-19

2,4(1H,3H)-Pyrimidinedione,1-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-arabinofuranosyl]-5-propyl- Chemical and Physical Properties

Names and Identifiers

    • 2,4(1H,3H)-Pyrimidinedione,1-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-arabinofuranosyl]-5-propyl-
    • 1-beta-arabinofuranosyl-5-propyluracil-5'-triphosphate
    • benzyl(triphenyl)phosphanium,cadmium(2+),tetrachloride
    • 1-.BETA.-ARABINOFURANOSYL-5-PROPYLURACIL-5'-TRIPHOSPHATE
    • Ara-putp
    • DTXSID30988882
    • [[(2R,3S,4S,5R)-5-(2,4-dioxo-5-propylpyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
    • 4UIC6LBU3R
    • 2,4(1H,3H)-Pyrimidinedione, 1-(5-O-(hydroxy((hydroxy(phosphonooxy)phosphinyl)oxy)phosphinyl)-beta-D-arabinofuranosyl)-5-propyl-
    • UNII-4UIC6LBU3R
    • 2,4(1H,3H)-PYRIMIDINEDIONE, 1-(5-O-(HYDROXY((HYDROXY(PHOSPHONOOXY)PHOSPHINYL)OXY)PHOSPHINYL)-.BETA.-D-ARABINOFURANOSYL)-5-PROPYL-
    • ARA-5-PROPYL-UTP
    • 4-Hydroxy-1-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-5-propylpyrimidin-2(1H)-one
    • 1-(5-O-(HYDROXY((HYDROXY(PHOSPHONOOXY)PHOSPHINYL)OXY)PHOSPHINYL)-.BETA.-D-ARABINOFURANOSYL)-5-PROPYL-2,4(1H,3H)-PYRIMIDINEDIONE
    • 69175-42-4
    • Inchi: 1S/C12H21N2O15P3/c1-2-3-6-4-14(12(18)13-10(6)17)11-9(16)8(15)7(27-11)5-26-31(22,23)29-32(24,25)28-30(19,20)21/h4,7-9,11,15-16H,2-3,5H2,1H3,(H,22,23)(H,24,25)(H,13,17,18)(H2,19,20,21)/t7-,8-,9+,11-/m1/s1
    • InChI Key: HYFYJOKOKOXGIZ-SDNRWEOFSA-N
    • SMILES: P(=O)(O)(OP(=O)(O)OP(=O)(O)O)OC[C@@H]1[C@H]([C@@H]([C@H](N2C(NC(C(CCC)=C2)=O)=O)O1)O)O

Computed Properties

  • Exact Mass: 526.015
  • Monoisotopic Mass: 526.015
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 7
  • Hydrogen Bond Acceptor Count: 15
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 10
  • Complexity: 917
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -4.8
  • Topological Polar Surface Area: 259Ų

Experimental Properties

  • Density: 1.866
  • Refractive Index: 1.605
  • PSA: 27.18000
  • LogP: -1.62510

2,4(1H,3H)-Pyrimidinedione,1-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-arabinofuranosyl]-5-propyl- Related Literature

Recommended suppliers
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.